molecular formula C26H25N3O6 B11490346 2-(4-{4,4-dimethyl-2-[(4-nitrophenyl)amino]-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione

2-(4-{4,4-dimethyl-2-[(4-nitrophenyl)amino]-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11490346
M. Wt: 475.5 g/mol
InChI Key: ICGJVYJRULGLHH-HTZPLMKUSA-N
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Description

2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-nitroaniline with cyclohexanone under acidic conditions to form an intermediate. This intermediate is then reacted with dimethylamine and further processed through a series of steps involving oxidation and cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{4,4-DIMETHYL-2-[(4-NITROPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

2-[(4Z)-4-[4,4-dimethyl-2-(4-nitrophenyl)imino-6-oxocyclohexylidene]-4-hydroxybutyl]isoindole-1,3-dione

InChI

InChI=1S/C26H25N3O6/c1-26(2)14-20(27-16-9-11-17(12-10-16)29(34)35)23(22(31)15-26)21(30)8-5-13-28-24(32)18-6-3-4-7-19(18)25(28)33/h3-4,6-7,9-12,30H,5,8,13-15H2,1-2H3/b23-21-,27-20?

InChI Key

ICGJVYJRULGLHH-HTZPLMKUSA-N

Isomeric SMILES

CC1(CC(=NC2=CC=C(C=C2)[N+](=O)[O-])/C(=C(\CCCN3C(=O)C4=CC=CC=C4C3=O)/O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NC2=CC=C(C=C2)[N+](=O)[O-])C(=C(CCCN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)C1)C

Origin of Product

United States

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